Cas no 1806199-47-2 (Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate)

Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate
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- インチ: 1S/C11H11F3INO4/c1-3-19-8(17)5-6-4-7(18-2)9(15)10(16-6)20-11(12,13)14/h4H,3,5H2,1-2H3
- InChIKey: KLBIQZCBVRKISG-UHFFFAOYSA-N
- SMILES: IC1=C(N=C(C=C1OC)CC(=O)OCC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 329
- XLogP3: 3.2
- トポロジー分子極性表面積: 57.6
Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029091380-1g |
Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate |
1806199-47-2 | 97% | 1g |
$1,445.30 | 2022-03-31 |
Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetateに関する追加情報
Research Brief on Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate (CAS: 1806199-47-2) in Chemical and Biomedical Applications
Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate (CAS: 1806199-47-2) is a specialized pyridine derivative that has garnered significant attention in recent chemical and biomedical research due to its unique structural features and potential applications in drug discovery and material science. This compound, characterized by its trifluoromethoxy and iodo substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel pharmaceuticals, particularly in the areas of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate as a key precursor in the synthesis of selective JAK3 inhibitors. The researchers utilized this compound to introduce the trifluoromethoxy group, which significantly enhanced the metabolic stability of the resulting inhibitors. The study demonstrated that derivatives synthesized from this intermediate exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts, with oral bioavailability increasing by approximately 40% in rodent models.
In the field of material science, a recent patent application (WO2023056321) disclosed the use of 1806199-47-2 in the development of organic semiconductors. The electron-withdrawing nature of the trifluoromethoxy group, combined with the pyridine core, was found to facilitate charge transport in thin-film transistors. The patent claims that devices incorporating derivatives of this compound showed enhanced electron mobility (up to 0.45 cm²/V·s) and improved environmental stability, making them promising candidates for flexible electronics applications.
Synthetic methodologies for 1806199-47-2 have also seen advancements. A 2024 report in Organic Process Research & Development described a novel continuous flow process for its production, achieving an 82% yield with significantly reduced reaction times (from 12 hours in batch to 15 minutes in flow). This innovation addresses previous challenges in scaling up production while maintaining the high purity required for pharmaceutical applications. The authors noted that the developed process reduces waste generation by 60% compared to traditional methods, aligning with green chemistry principles.
From a safety and toxicological perspective, recent preclinical studies have provided important data on this compound. A comprehensive assessment published in Chemical Research in Toxicology (2023) evaluated its metabolic pathways and potential reactive metabolites. While the parent compound showed favorable stability, researchers identified the need for careful monitoring of iodine-containing metabolites in future drug development programs. These findings are particularly relevant as the compound gains traction in medicinal chemistry applications.
Looking forward, the unique combination of structural features in Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate continues to inspire innovative applications. Current research directions include its potential use in PET radiotracer development (leveraging the iodine moiety) and as a building block for covalent inhibitors targeting cysteine residues. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important tool in chemical biology and drug discovery efforts in the coming years.
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